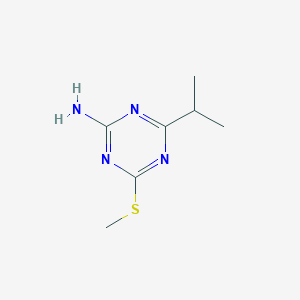

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c1-4(2)5-9-6(8)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQDMBNITJVBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=N1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381927 | |

| Record name | 4-(Methylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175204-55-4 | |

| Record name | 4-(Methylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as Prometryn, is a selective herbicide belonging to the triazine class. It is widely utilized in agriculture to control annual broadleaf and grass weeds in various crops, including cotton and celery.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of Prometryn, tailored for a scientific audience.

Chemical Structure and Properties

The chemical structure of this compound consists of a 1,3,5-triazine ring substituted with an isopropylamino group at position 4, a methylthio group at position 6, and an amino group at position 2.

Chemical Structure:

Chemical Identity

| Parameter | Value |

| IUPAC Name | N2-isopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine |

| CAS Number | 7287-19-6 |

| Molecular Formula | C₇H₁₂N₄S |

| Molecular Weight | 196.27 g/mol |

| InChI | InChI=1S/C7H12N4S/c1-5(2)9-7-10-6(8)11-4-12(7)3/h5H,4H2,1-3H3,(H,9,10,11) |

| InChIKey | ZWIHMCMVJWKGSB-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NC(=NC(=N1)N)NC(C)C |

| Synonyms | Prometryn, 2,4-bis(isopropylamino)-6-(methylthio)-s-triazine, Gesagard, Caparol |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Colorless crystals | [1] |

| Melting Point | 118-120 °C | Extoxnet |

| Boiling Point | Decomposes before boiling | - |

| Solubility in Water | 48 mg/L at 20 °C | Extoxnet |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, and methanol | Extoxnet |

| Vapor Pressure | 1.3 x 10⁻⁶ mmHg at 25 °C | - |

| logP (Octanol-Water Partition Coefficient) | 3.34 | Extoxnet |

Synthesis

The synthesis of this compound typically proceeds via a sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups.

General Experimental Protocol

The following is a representative protocol for the synthesis of Prometryn, based on general methods for the synthesis of substituted triazines.

Materials:

-

Cyanuric chloride

-

Isopropylamine

-

Methyl mercaptan (or its sodium salt, sodium thiomethoxide)

-

A suitable base (e.g., sodium hydroxide, sodium carbonate, or a tertiary amine like triethylamine)

-

An appropriate solvent (e.g., acetone, acetonitrile, or a biphasic system with water)

Procedure:

-

First Substitution (Amination): Cyanuric chloride is dissolved in a suitable solvent and cooled to a low temperature (typically 0-5 °C). One equivalent of isopropylamine is added dropwise, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction is stirred for a specific period at this temperature to yield 2-chloro-4-isopropylamino-6-amino-1,3,5-triazine.

-

Second Substitution (Thiolation): To the intermediate from the previous step, one equivalent of methyl mercaptan or its sodium salt is added. The reaction temperature may be gradually increased to facilitate the substitution of the second chlorine atom. A base is again used to scavenge the generated HCl.

-

Work-up and Purification: Upon completion of the reaction (monitored by techniques such as thin-layer chromatography), the reaction mixture is typically quenched with water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and the choice of base and solvent should be optimized for the best yield and purity.

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of Prometryn provides key information about its molecular weight and fragmentation pattern, which is crucial for its identification.

| m/z | Interpretation |

| 241 | [M]⁺, Molecular ion |

| 226 | [M - CH₃]⁺ |

| 198 | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 184 | [M - CH₃ - C₂H₄]⁺ |

| 156 | [M - C₃H₇ - C₂H₂N]⁺ |

| 69 | [C₃H₅N₂]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of Prometryn displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretching | Amine (NH₂) and secondary amine (NH) |

| 2850-2970 | C-H stretching | Isopropyl and methyl groups |

| ~1620 | N-H bending | Amine (NH₂) |

| ~1550 | C=N stretching | Triazine ring |

| ~1450 | C-H bending | Isopropyl and methyl groups |

| ~1240 | C-N stretching | |

| ~680 | C-S stretching | Methylthio group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of Prometryn by providing detailed information about the hydrogen and carbon environments in the molecule.

¹H NMR (Proton NMR):

-

δ ~1.2 ppm (doublet, 6H): Corresponds to the two methyl groups of the isopropyl substituent.

-

δ ~2.5 ppm (singlet, 3H): Attributed to the protons of the methylthio group (-S-CH₃).

-

δ ~4.1 ppm (septet, 1H): Represents the methine proton of the isopropyl group (-CH(CH₃)₂).

-

δ ~5.0-7.0 ppm (broad signals, 3H): These are attributed to the protons of the primary amine (-NH₂) and the secondary amine (-NH-), which can be exchangeable with D₂O.

¹³C NMR (Carbon NMR):

-

δ ~12 ppm: Carbon of the methylthio group (-S-CH₃).

-

δ ~22 ppm: Carbons of the two methyl groups of the isopropyl substituent.

-

δ ~43 ppm: Methine carbon of the isopropyl group.

-

δ ~165-175 ppm: Carbons of the triazine ring. The exact chemical shifts would vary depending on the substitution pattern.

Biological Activity and Signaling Pathways

Mechanism of Action as a Herbicide

The primary mode of action of Prometryn as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII) in plants.

Prometryn binds to the D1 protein within the Photosystem II complex, specifically at the binding site for plastoquinone. This binding blocks the electron flow from PSII to the electron transport chain, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation. The disruption of electron flow also leads to the generation of reactive oxygen species, causing oxidative damage and ultimately leading to cell death in susceptible plants.

Disruption of Ecdysone Signaling in Insects

Recent research has indicated that Prometryn can also act as an endocrine disruptor in some non-target organisms, such as insects. Studies have shown that Prometryn can interfere with the ecdysone signaling pathway, which is crucial for insect molting and development.

Molecular docking studies suggest that Prometryn may bind to the ecdysone receptor (EcR), potentially competing with the natural hormone, 20-hydroxyecdysone. This interference can disrupt the normal downstream signaling cascade that regulates gene expression responsible for molting and metamorphosis, leading to developmental abnormalities and reduced reproductive success in affected insects.[2]

Conclusion

This compound (Prometryn) is a well-established herbicide with a clear mechanism of action involving the inhibition of photosynthesis. Its chemical and physical properties are well-characterized, and its synthesis follows established routes for substituted triazines. Emerging research on its potential as an endocrine disruptor in non-target organisms highlights the importance of understanding its broader biological effects. This technical guide provides a foundational understanding of Prometryn for researchers and scientists in the fields of agriculture, environmental science, and drug development. Further research into its specific interactions with biological targets will continue to refine our understanding of this important compound.

References

In-Depth Technical Guide: The Mechanism of Action of Prometryn on Photosystem II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prometryn, a selective s-triazine herbicide, effectively controls a wide range of annual broadleaf weeds and some grasses. Its herbicidal activity is primarily due to the potent and specific inhibition of photosynthetic electron transport within Photosystem II (PSII). This technical guide provides a comprehensive overview of the molecular mechanism of prometryn's action on PSII, intended to serve as a resource for researchers, scientists, and professionals involved in herbicide development and plant science. The guide details the binding of prometryn to its target site on the D1 protein, its impact on electron flow, and the subsequent physiological consequences for the plant. Detailed experimental protocols for studying these interactions are provided, along with a quantitative summary of inhibitory effects and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Photosystem II

The primary molecular target of prometryn is the D1 protein, a core subunit of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts[1]. Prometryn acts as a competitive inhibitor at the QB binding niche on the D1 protein[1]. This site is normally occupied by plastoquinone (PQ), a mobile electron carrier essential for the photosynthetic electron transport chain.

By binding to the QB site, prometryn physically obstructs the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor, QA, to QB[1]. This blockage has several critical downstream consequences for the plant:

-

Inhibition of ATP and NADPH Synthesis: The interruption of the electron transport chain halts the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the lack of electron flow prevents the reduction of NADP+ to NADPH. Both ATP and NADPH are essential energy carriers for carbon fixation and other metabolic processes.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to an over-reduced state of the QA molecule. This promotes the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which cause significant oxidative stress[1].

-

Oxidative Stress and Cellular Damage: The accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, protein degradation, and DNA damage, ultimately resulting in chlorosis, necrosis, and plant death[1].

Quantitative Data on Prometryn's Inhibitory Effects

The inhibitory potency of prometryn and other PSII-inhibiting herbicides is typically quantified by their half-maximal inhibitory concentration (IC50) for electron transport and their binding affinity (Ki) to the D1 protein.

| Parameter | Species | Method | Value | Reference |

| EC50 | Phaeodactylum tricornutum | Growth Inhibition | 8.86 µg L⁻¹ | This value was determined for an algal species and may differ in higher plants. |

The Prometryn Binding Site on the D1 Protein

Prometryn, as a triazine herbicide, binds to the QB pocket on the D1 protein. This binding pocket is a highly conserved region. Key amino acid residues that form this pocket and are involved in the binding of triazine herbicides include Phenylalanine (Phe) at position 255 and Serine (Ser) at position 264[2]. Mutations in the psbA gene, which encodes the D1 protein, at these and other residues within the QB binding niche can confer resistance to triazine herbicides[2]. For instance, a mutation of Serine to Glycine at position 264 is a common mechanism of atrazine resistance. The specific interactions of prometryn with these residues are critical for its inhibitory activity.

Experimental Protocols

Isolation of Thylakoid Membranes from Pea (Pisum sativum)

This protocol is adapted for the isolation of photosynthetically active thylakoid membranes suitable for studying herbicide-PSII interactions.

Materials:

-

Fresh pea seedlings (10-14 days old)

-

Grinding Buffer (ice-cold): 400 mM Sucrose, 50 mM HEPES-KOH (pH 7.8), 10 mM NaCl, 2 mM MgCl₂, 1 mM EDTA, 5 mM Ascorbic acid, 0.5% (w/v) BSA.

-

Wash Buffer (ice-cold): 50 mM HEPES-KOH (pH 7.8), 10 mM NaCl, 5 mM MgCl₂.

-

Resuspension Buffer (ice-cold): 50 mM HEPES-KOH (pH 7.8), 100 mM Sucrose, 10 mM NaCl, 5 mM MgCl₂.

-

Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

-

Harvest fresh pea shoots and keep them on ice.

-

Homogenize the pea shoots in ice-cold Grinding Buffer using a blender (3 x 5-second bursts).

-

Filter the homogenate through eight layers of cheesecloth and two layers of miracloth into a chilled beaker.

-

Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in ice-cold Wash Buffer using a soft paintbrush.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the final pellet in a minimal volume of ice-cold Resuspension Buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

-

Store the thylakoid suspension on ice in the dark and use it immediately for assays.

Measurement of PSII Electron Transport Rate (DCPIP Photoreduction Assay)

This assay measures the rate of light-dependent electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated thylakoid membranes

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM Sucrose, 10 mM NaCl, 5 mM MgCl₂.

-

DCPIP solution (1 mM)

-

Prometryn stock solution (in a suitable solvent like ethanol or DMSO)

-

Spectrophotometer capable of measuring absorbance at 600 nm.

-

Light source.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, DCPIP (final concentration ~50-100 µM), and isolated thylakoids (chlorophyll concentration ~10-15 µg/mL).

-

For inhibitor studies, add various concentrations of prometryn to the reaction mixture and incubate in the dark for a few minutes.

-

Measure the initial absorbance of the reaction mixture at 600 nm in the dark.

-

Illuminate the sample with a saturating light source.

-

Record the decrease in absorbance at 600 nm over time as DCPIP is reduced.

-

The rate of electron transport is calculated from the rate of DCPIP reduction using its molar extinction coefficient.

-

To determine the IC50 value, plot the percentage of inhibition of the electron transport rate against the logarithm of the prometryn concentration.

Chlorophyll a Fluorescence Measurement (OJIP Transient Analysis)

This technique provides detailed information about the function of PSII and the effects of inhibitors on the electron transport chain.

Materials:

-

Intact leaves or isolated thylakoids

-

A fast-fluorescence induction kinetic analysis instrument (e.g., a HandyPEA or FluorPen).

-

Prometryn solutions for treating plants or thylakoids.

Procedure:

-

Dark-adapt the plant leaves or thylakoid samples for at least 20-30 minutes.

-

Apply a saturating pulse of light and record the chlorophyll fluorescence induction curve (OJIP transient).

-

The OJIP transient shows a characteristic polyphasic rise in fluorescence intensity from an initial level (O) to a maximum level (P). The steps are labeled O, J, I, and P.

-

In the presence of PSII inhibitors like prometryn that block electron transport after QA, the J-step and subsequent phases are significantly altered. The fluorescence rises more rapidly to a level close to the maximum fluorescence (Fm), indicating the rapid reduction of the QA pool.

-

Analyze the OJIP transient to calculate various parameters that reflect the state of the photosynthetic apparatus. Key parameters affected by prometryn include an increase in the initial fluorescence (F0) and a significant change in the shape of the variable fluorescence curve.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled herbicide to its target site. A general protocol is provided below, which would need to be adapted for a radiolabeled version of prometryn or a competitive binding assay using a known radioligand.

Materials:

-

Isolated thylakoid membranes

-

Radiolabeled prometryn (e.g., [¹⁴C]prometryn) or a suitable radiolabeled competitor (e.g., [¹⁴C]atrazine).

-

Unlabeled prometryn for competition assays.

-

Binding Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM Sucrose, 10 mM NaCl, 5 mM MgCl₂.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubate thylakoid membranes (a defined amount of chlorophyll) with various concentrations of the radiolabeled herbicide in the Binding Buffer in the dark.

-

For competition assays, incubate the thylakoids with a fixed concentration of the radioligand and increasing concentrations of unlabeled prometryn.

-

To determine non-specific binding, include a parallel set of incubations with a high concentration of unlabeled herbicide.

-

After incubation, rapidly filter the mixture through glass fiber filters and wash with ice-cold Binding Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard plots or non-linear regression to determine the binding affinity (Kd or Ki) and the number of binding sites (Bmax).

Visualizations

Signaling Pathway of Prometryn Action

Caption: Prometryn competitively inhibits plastoquinone binding at the QB site of the D1 protein in PSII.

Experimental Workflow for Assessing Prometryn's Effect on PSII

Caption: Workflow for the in vitro assessment of prometryn's inhibitory effects on Photosystem II.

Logical Relationship of Prometryn Resistance

Caption: A point mutation in the psbA gene can lead to reduced prometryn binding and herbicide resistance.

Conclusion

Prometryn is a highly effective herbicide that targets a critical process in plant life: photosynthesis. Its specific action on the D1 protein of Photosystem II provides a clear molecular basis for its herbicidal activity. Understanding this mechanism at a technical level is crucial for the development of new herbicides, the management of herbicide resistance, and for fundamental research into the intricacies of photosynthesis. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the action of prometryn and other PSII-inhibiting compounds.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, a selective herbicide commonly known as prometryn. This document details the prevalent synthetic methodologies, focusing on the sequential nucleophilic substitution of cyanuric chloride. It includes detailed experimental protocols, structured data on reaction components, and purification techniques, primarily recrystallization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of s-triazine derivatives and related compounds.

Introduction

This compound, or prometryn, is a member of the triazine class of herbicides. Its herbicidal activity stems from the inhibition of photosynthesis in susceptible plant species.[1] The synthesis of prometryn and other s-triazine derivatives typically originates from the versatile precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the three chlorine atoms on the triazine ring allows for their stepwise substitution with various nucleophiles, enabling the construction of a diverse range of substituted triazines.[2] This guide will focus on the most common and well-established synthetic route to prometryn.

Synthesis of this compound

The most widely employed synthetic pathway to prometryn involves a three-step process starting from cyanuric chloride. This process is characterized by the sequential nucleophilic substitution of the chlorine atoms.

Overall Synthetic Scheme

The synthesis proceeds through two key intermediates: 2,4-dichloro-6-isopropylamino-1,3,5-triazine and 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine (propazine).

Experimental Protocols

The following protocols are representative methods for the synthesis of prometryn.

Step 1: Synthesis of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine

This initial step involves the mono-substitution of a chlorine atom on the cyanuric chloride ring with isopropylamine. The reaction is typically carried out at a low temperature to control the reactivity and favor mono-substitution.[3]

-

Materials:

-

Cyanuric chloride

-

Isopropylamine

-

Sodium carbonate (or another suitable base)

-

Acetone (or other suitable solvent)

-

Crushed ice and water

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve cyanuric chloride (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve isopropylamine (1.0 eq) and sodium carbonate (1.0 eq) in water.

-

Slowly add the isopropylamine solution dropwise to the cyanuric chloride solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,4-dichloro-6-isopropylamino-1,3,5-triazine.

-

Step 2: Synthesis of 2-Chloro-4,6-bis(isopropylamino)-1,3,5-triazine (Propazine)

The second chlorine atom is then substituted with another equivalent of isopropylamine. This reaction is typically performed at a higher temperature than the first step to facilitate the substitution of the less reactive chlorine atom.

-

Materials:

-

2,4-Dichloro-6-isopropylamino-1,3,5-triazine

-

Isopropylamine

-

Sodium hydroxide (or another suitable base)

-

Toluene (or other suitable high-boiling solvent)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dichloro-6-isopropylamino-1,3,5-triazine (1.0 eq) in toluene.

-

Add an aqueous solution of isopropylamine (1.0-1.1 eq) and sodium hydroxide (1.0-1.1 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature. The product, being sparingly soluble in toluene, will precipitate.

-

Collect the solid product by vacuum filtration, wash with water to remove inorganic salts, and then with a small amount of cold toluene.

-

Dry the product under vacuum to obtain 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine (propazine).

-

Step 3: Synthesis of this compound (Prometryn)

The final step involves the substitution of the remaining chlorine atom with a methylthio group using sodium thiomethoxide.

-

Materials:

-

2-Chloro-4,6-bis(isopropylamino)-1,3,5-triazine (Propazine)

-

Sodium thiomethoxide (NaSCH₃)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve propazine (1.0 eq) in DMF.

-

Add sodium thiomethoxide (1.0-1.1 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude prometryn.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Data Presentation

| Step | Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product |

| 1 | Cyanuric Chloride | Isopropylamine | Na₂CO₃ | Acetone | 0-5 °C | 3-4 h | 2,4-Dichloro-6-isopropylamino-1,3,5-triazine |

| 2 | Intermediate from Step 1 | Isopropylamine | NaOH | Toluene | Reflux (80-90 °C) | 4-6 h | 2-Chloro-4,6-bis(isopropylamino)-1,3,5-triazine (Propazine) |

| 3 | Propazine | Sodium Thiomethoxide | - | DMF | 60-80 °C | 4-8 h | This compound (Prometryn) |

Table 1: Summary of Reaction Conditions for the Synthesis of Prometryn

Purification of this compound

The crude prometryn obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for the purification of solid organic compounds like prometryn.

Purification Workflow

Experimental Protocol for Recrystallization

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on solubility data for s-triazines, a mixed solvent system or a moderately polar single solvent can be effective.

-

Solvent Selection: Potential solvents for the recrystallization of prometryn include ethanol, methanol, acetone, or a mixture of ethanol and water. A preliminary solvent screen with a small amount of crude product is recommended to determine the optimal solvent or solvent system.

-

Procedure:

-

Place the crude prometryn in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring.

-

Continue adding the hot solvent portion-wise until the prometryn is completely dissolved. Avoid adding excess solvent.

-

If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Data Presentation

| Purification Method | Solvent System | Key Steps | Expected Outcome |

| Recrystallization | Ethanol, Methanol, Acetone, or Ethanol/Water | Dissolution in hot solvent, slow cooling, filtration, washing, drying | White to off-white crystalline solid with improved purity |

Table 2: Summary of Purification Method for Prometryn

Conclusion

This technical guide has outlined the primary synthetic route and a standard purification method for this compound (prometryn). The synthesis, based on the sequential substitution of cyanuric chloride, is a robust and versatile method for accessing this and other s-triazine derivatives. The provided experimental protocols and data tables offer a practical framework for researchers in the field. Effective purification by recrystallization is critical to obtaining a high-purity final product suitable for further research and development. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated laboratory environment.

References

- 1. Driving a sustainable application of s-triazine ametryn and atrazine herbicides through multicomponent crystals with improved solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Prometryn: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of prometryn in various organic solvents. Designed for researchers, scientists, and professionals in drug development and environmental science, this document compiles essential quantitative data, detailed experimental methodologies, and visual representations of key experimental processes to support laboratory work and advance scientific understanding.

Prometryn (N,N'-di(propan-2-yl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective herbicide used to control annual grasses and broadleaf weeds in various crops.[1][2] Its efficacy and environmental fate are significantly influenced by its solubility in different media. This guide offers a centralized resource for its solubility characteristics.

Physicochemical Properties of Prometryn

Prometryn is a colorless, crystalline solid with the chemical formula C₁₀H₁₉N₅S.[3][4] It belongs to the triazine class of herbicides and functions by inhibiting photosynthesis in susceptible plant species.[1][2] An understanding of its solubility is critical for the development of effective formulations, assessment of its environmental impact, and for toxicological studies.[3]

Quantitative Solubility Data

The solubility of prometryn has been determined in a range of organic solvents at various temperatures. The following tables summarize the available quantitative data to facilitate direct comparison.

Table 1: Solubility of Prometryn in Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

| Acetone | 240[1][3][5] |

| Dichloromethane | 300[1][3] |

| Hexane | 5.5[1][3][5] |

| Methanol | 160[1][3][5] |

| Toluene | 170[1][3][5] |

Table 2: Solubility of Prometryn in Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| Acetone | 330[1][3] |

| Ethanol | 140[1][3] |

| Hexane | 6.3[1][3] |

| n-Octanol | 110[1][3] |

| Toluene | 200[1][3] |

Table 3: Solubility of Prometryn in Other Organic Solvents

| Solvent | Solubility | Temperature |

| DMSO | 100 mg/mL | Not Specified[3][6] |

Experimental Protocol: Determination of Prometryn Solubility in Organic Solvents

The following methodology details a standardized approach for determining the solubility of prometryn in organic solvents, adapted from the widely recognized shake-flask method.

Principle

An excess amount of prometryn is agitated in a specific organic solvent at a constant temperature for a sufficient duration to achieve equilibrium. Subsequently, the concentration of prometryn in the saturated solution is quantified using a suitable analytical technique.[3]

Materials and Apparatus

-

Prometryn (analytical standard)

-

Organic solvents (analytical grade)

-

Glass flasks or vials with airtight seals

-

Constant temperature shaker or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) with a suitable detector.[3][7]

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible)

Procedure

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This can be done by preparing a supersaturated solution and measuring the concentration at various time intervals.[3]

-

Sample Preparation: Accurately weigh an excess amount of prometryn into several glass flasks. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[3]

-

Equilibration: Add a known volume of the selected organic solvent to each flask. Seal the flasks and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C or 25°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is established.[3]

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the constant temperature bath for a sufficient time to allow the undissolved solid to settle. For solvents where settling is slow, centrifugation at the test temperature can be employed to achieve a clear separation of the solid and liquid phases.[3]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each flask using a pipette or syringe. To prevent any undissolved particles from being transferred, the use of a syringe filter is recommended. Quantify the concentration of prometryn in each aliquot using a validated analytical method such as HPLC or GC.[3][7]

-

Data Interpretation: If the concentrations from the replicate flasks are consistent (typically within ±5%), the average value is reported as the solubility of prometryn in that solvent at the specified temperature.[3]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of prometryn's solubility.

Caption: Workflow for Prometryn Solubility Determination.

Mechanism of Action: Photosynthesis Inhibition

Prometryn acts by inhibiting photosynthesis in target plants. The following diagram provides a simplified representation of this mechanism.

Caption: Prometryn's Inhibition of Photosynthetic Electron Transport.

References

- 1. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - PROMETRYN [extoxnet.orst.edu]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Prometryn (Ref: C 34161) [sitem.herts.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Determination of Prometryn in Vetiver Grass and Water Using Gas Chromatography-Nitrogen Chemiluminescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photodegradation Pathways of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photodegradation of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as prometryn. Prometryn is a widely used herbicide, and understanding its environmental fate is crucial for assessing its ecological impact. This document details the primary photodegradation pathways, presents quantitative data on its degradation kinetics, outlines detailed experimental protocols for its study, and provides visual representations of the key processes. The information is intended to support researchers and professionals in the fields of environmental science, analytical chemistry, and drug development in their work with s-triazine herbicides.

Introduction

Prometryn, a member of the s-triazine class of herbicides, is extensively used in agriculture to control broadleaf and grassy weeds. Its mode of action involves the inhibition of photosynthesis.[1] The persistence of prometryn in the environment is a significant concern, with photodegradation being a primary mechanism of its dissipation. This guide explores the intricate pathways through which prometryn is transformed under the influence of light.

The photodegradation of prometryn in soil and water is influenced by a variety of factors, including the intensity and wavelength of light, soil moisture, and temperature.[2] The primary degradation pathways involve hydroxylation, dealkylation, and dethiomethylation, leading to the formation of various transformation products.[2]

Quantitative Data on Prometryn Photodegradation

The rate of prometryn photodegradation is significantly influenced by the experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: Half-life of Prometryn under Different Light Conditions in Soil

| Light Source | Power | Half-life (hours) | Reference |

| UV Light | 15 W (low pressure) | 116.4 | [2] |

| UV Light | 100 W (medium pressure) | 53.5 | [2] |

| UV Light | 300 W (medium pressure) | Not specified | [2] |

| Xenon Light | Not specified | 1131.6 | [2] |

| Dark | Not applicable | 3138.7 | [2] |

Table 2: Degradation Kinetics of Prometryn on Soil Surfaces at Different Initial Concentrations under UV Light (100 W)

| Initial Concentration (mg/kg) | Degradation Rate Constant (k) | Half-life (t1/2) (days) | Reference |

| 5 | 0.137 | 5.06 | [3] |

| 10 | 0.129 | 5.37 | [3] |

| 15 | 0.121 | 5.73 | [3] |

Photodegradation Pathways

The photodegradation of prometryn proceeds through three primary pathways: hydroxylation, dealkylation, and dethiomethylation. These pathways can occur concurrently, leading to a complex mixture of degradation products.

Hydroxylation

In this pathway, the methylthio (-SCH3) group is replaced by a hydroxyl (-OH) group. This is a significant detoxification step as the resulting hydroxy metabolites are generally less toxic than the parent compound.

Dealkylation

This pathway involves the removal of one or both of the isopropyl groups from the amino substituents on the triazine ring. This process occurs sequentially, leading to mono- and di-dealkylated products.

Dethiomethylation

Dethiomethylation involves the cleavage of the C-S bond, leading to the removal of the methylthio group and its replacement by a hydrogen atom.

Caption: Primary photodegradation pathways of prometryn.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the photodegradation of prometryn.

Aqueous Photodegradation Study

Objective: To determine the rate and pathway of prometryn photodegradation in an aqueous solution.

Materials:

-

Prometryn analytical standard

-

Sterile deionized water or buffer solution

-

Quartz or borosilicate glass reaction vessels

-

UV lamp with a specific wavelength output (e.g., high-pressure mercury lamp)

-

Magnetic stirrer

-

Solid-phase extraction (SPE) cartridges

-

HPLC or LC-MS/MS system

Procedure:

-

Solution Preparation: Prepare an aqueous solution of prometryn of a known concentration in sterile deionized water or a buffer solution of a specific pH.

-

Irradiation: Place the prometryn solution in a reaction vessel equipped with a magnetic stirrer. Irradiate the solution with a UV lamp. Control the temperature of the solution.[4]

-

Sampling: Withdraw aliquots of the solution at different time intervals.

-

Sample Preparation: If necessary, pre-concentrate the analytes from the water samples using SPE cartridges. Elute the analytes with a suitable solvent.[4]

-

Analysis: Analyze the samples using HPLC-UV or LC-MS/MS to determine the concentration of prometryn and its photoproducts.[4]

Caption: Experimental workflow for an aqueous photodegradation study.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common isocratic mobile phase is acetonitrile/water (v:v = 4:1).[5]

-

Flow Rate: 1.5 mL/min.[5]

-

Detector: UV detector set at a wavelength of 220 nm.[5]

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC System: Agilent 7890A or equivalent.

-

Column: DB-5MS capillary column (30m x 0.25mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 0.9 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 min.[6]

-

-

MS System: Mass Selective Detector.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Acquisition Mode: Selected Ion Monitoring (SIM).[6]

Table 3: GC-MS Parameters for the Analysis of Prometryn

| Parameter | Value | Reference |

| GC System | ||

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | [7] |

| Carrier Gas | Helium | [7] |

| Flow Rate | 1.0 mL/min (constant flow) | [7] |

| Inlet Temperature | 280°C | [7] |

| Injection Mode | Splitless (1 min) | [7] |

| Oven Program | 70°C (1 min), then 20°C/min to 280°C (hold 5 min) | [7] |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | [7] |

| Ion Source Temp. | 230°C | [7] |

| Quadrupole Temp. | 150°C | [7] |

| Monitored Ions (m/z) | 241, 226, 184 | [7] |

4.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of prometryn and its degradation products.

-

Sample Preparation (QuEChERS Method):

-

Extraction: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. For samples with low water content, add 10 mL of water.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shaking: Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

-

Dispersive SPE Cleanup: Transfer the supernatant to a tube containing a d-SPE mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds and centrifuge.

-

Final Extract: Filter the supernatant into an autosampler vial.[6]

-

-

LC-MS/MS Instrumental Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

-

MS/MS System: A triple quadrupole mass spectrometer is commonly used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for s-triazines.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions monitored for prometryn and each of its degradation products.

-

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The photodegradation of prometryn is a complex process involving multiple pathways that lead to a variety of transformation products. Understanding these pathways and the factors that influence them is essential for predicting the environmental fate of this widely used herbicide. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to conduct comprehensive studies on the photodegradation of prometryn and other s-triazine herbicides. Further research is needed to fully elucidate the formation and fate of all degradation products and to assess their potential environmental and toxicological impacts.

References

Toxicological Profile of Prometryn on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prometryn, a selective triazine herbicide, is widely utilized for the control of annual grasses and broadleaf weeds in various agricultural settings. While effective in its primary application, concerns regarding its potential impact on non-target organisms necessitate a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the ecotoxicology of prometryn, summarizing its effects on a diverse range of non-target species, from aquatic life to terrestrial vertebrates and invertebrates. The document synthesizes acute and chronic toxicity data, details sublethal effects, and outlines the primary mechanism of action. Experimental protocols for key toxicological studies are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of prometryn's environmental impact.

Introduction

Prometryn (N2,N4-di-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine) is a pre- and post-emergence herbicide that functions by inhibiting photosynthesis in susceptible plant species.[1] Its application in agriculture can lead to its introduction into the wider environment through spray drift, surface runoff, and leaching, potentially exposing a variety of non-target organisms to its effects. This guide aims to provide a detailed technical resource on the toxicological effects of prometryn on these non-target species.

Mechanism of Action

The primary mode of action for prometryn is the inhibition of photosynthesis at Photosystem II (PSII) within the chloroplasts of plants and algae.[2] Prometryn binds to the D1 protein of the PSII complex, blocking the electron transport chain and halting the production of ATP and NADPH necessary for carbon fixation.[2][3] This disruption leads to the formation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage. While this mechanism is targeted at plants, its conservation in photosynthetic organisms like algae and aquatic plants makes them particularly susceptible.

Toxicological Data

The toxicity of prometryn to non-target organisms varies significantly across different taxonomic groups. The following tables summarize the available quantitative data for acute and chronic exposures.

Aquatic Organisms

Prometryn is classified as moderately to highly toxic to aquatic organisms.[1]

Table 1: Acute Toxicity of Prometryn to Aquatic Organisms

| Species | Common Name | Endpoint (Duration) | Value (mg/L) | Reference |

| Oncorhynchus mykiss | Rainbow Trout | 96-hr LC50 | 2.5 - 2.9 | [1] |

| Lepomis macrochirus | Bluegill Sunfish | 96-hr LC50 | 10.0 | [1] |

| Carassius auratus | Goldfish | 96-hr LC50 | 3.5 | [1] |

| Cyprinus carpio | Carp | 96-hr LC50 | 8.0 | [1] |

| Daphnia magna | Water Flea | 48-hr LC50 | 18.9 | [1] |

| Americamysis bahia | Mysid Shrimp | 96-hr LC50 | 1.7 | [4] |

| Crassostrea virginica | Eastern Oyster | 48-hr EC50 (shell growth) | >1.0 | [1] |

| Navicula pelliculosa | Diatom | 5-day EC50 | 0.001 | [4] |

Table 2: Chronic Toxicity of Prometryn to Aquatic Organisms

| Species | Common Name | Endpoint | Value (mg/L) | Reference |

| Pimephales promelas | Fathead Minnow | NOEC | 0.62 | [4] |

| Daphnia magna | Water Flea | NOEC | 1.0 | [4] |

Terrestrial Organisms

Prometryn is considered practically non-toxic to birds and bees on an acute basis.[1]

Table 3: Acute Toxicity of Prometryn to Terrestrial Organisms

| Species | Common Name | Endpoint | Value | Reference |

| Colinus virginianus | Bobwhite Quail | Oral LD50 | >2150 mg/kg | [1] |

| Anas platyrhynchos | Mallard Duck | Oral LD50 | >4640 mg/kg | [1] |

| Apis mellifera | Honey Bee | Contact LD50 | >99 µ g/bee | [1] |

| Eisenia fetida | Earthworm | 48-hr LC50 | 153 mg/kg soil | [1] |

Table 4: Chronic and Reproductive Toxicity of Prometryn to Mammals

| Species | Study Duration | Endpoint | Value | Reference |

| Rat | 2-year feeding | NOAEL | 37.5 mg/kg/day | [1] |

| Dog | 2-year feeding | NOAEL | 4 mg/kg/day | [1] |

| Rat | 3-generation reproduction | NOAEL | 5 mg/kg/day | [1] |

| Rabbit | Developmental | NOAEL | 72 mg/kg/day | [1] |

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are outlined below. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (USEPA), which represent the standard methodologies for such assessments.

Aquatic Toxicity Testing

4.1.1. Fish Acute Toxicity Test (based on OECD Guideline 203)

-

Objective: To determine the median lethal concentration (LC50) of prometryn to fish over a 96-hour exposure period.

-

Test Species: Rainbow trout (Oncorhynchus mykiss) or another standard test species.

-

Test Conditions:

-

Exposure Duration: 96 hours.

-

Test Type: Semi-static (test solutions renewed every 24 hours).

-

Temperature: Maintained at a species-appropriate constant temperature (e.g., 15 ± 1 °C for rainbow trout).

-

Light: 16-hour light, 8-hour dark cycle.

-

Loading: Biomass of fish per volume of test solution is kept low to avoid stress.

-

-

Procedure:

-

Healthy, juvenile fish are acclimated to laboratory conditions for at least 12 days.

-

A range of prometryn concentrations and a control (without prometryn) are prepared in dilution water.

-

Fish are randomly distributed into test chambers, with at least 7 fish per concentration.

-

Observations for mortality and sublethal effects (e.g., loss of equilibrium, abnormal swimming) are made at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.

-

-

Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

4.1.2. Daphnia magna Reproduction Test (based on OECD Guideline 211)

-

Objective: To determine the effect of prometryn on the reproductive output of Daphnia magna over a 21-day period.

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

-

Test Conditions:

-

Exposure Duration: 21 days.

-

Test Type: Semi-static (test solutions renewed 3 times per week).

-

Temperature: 20 ± 2 °C.

-

Light: 16-hour light, 8-hour dark cycle.

-

Feeding: Fed daily with a suitable algal food source.

-

-

Procedure:

-

Individual daphnids are exposed to a range of prometryn concentrations and a control in individual test vessels.

-

The survival of the parent daphnids and the number of live offspring produced are recorded daily.

-

The test solutions are renewed, and the offspring are removed at each renewal.

-

-

Data Analysis: The primary endpoint is the total number of live offspring produced per surviving parent. The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) are determined by statistical comparison of the treatment groups to the control. The ECx (e.g., EC10, EC50) for reproductive effects can also be calculated.

Terrestrial Toxicity Testing

4.2.1. Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

-

Objective: To determine the acute oral toxicity (LD50) of prometryn to birds.

-

Test Species: Bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos).

-

Procedure:

-

Birds are fasted prior to dosing.

-

A single oral dose of prometryn, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered directly into the crop or esophagus.

-

A control group receives the vehicle only.

-

Birds are observed for mortality and signs of toxicity for at least 14 days.

-

Body weight is measured at the beginning and end of the observation period.

-

-

Data Analysis: The LD50 and its 95% confidence limits are calculated.

4.2.2. Earthworm Acute Toxicity Test (based on OECD Guideline 207)

-

Objective: To determine the acute toxicity (LC50) of prometryn to earthworms in an artificial soil.

-

Test Species: Eisenia fetida.

-

Procedure:

-

Artificial soil is prepared according to the guideline specifications.

-

Prometryn is thoroughly mixed into the soil at various concentrations.

-

Adult earthworms with a well-developed clitellum are introduced into the test containers with the treated soil.

-

The containers are maintained at 20 ± 2 °C with continuous light for 14 days.

-

Mortality and changes in body weight are assessed at 7 and 14 days.

-

-

Data Analysis: The LC50 is calculated at 7 and 14 days.

Mammalian Chronic Toxicity and Reproduction Studies

While specific study reports for prometryn are not publicly available, the methodologies likely followed the USEPA Health Effects Test Guidelines.

4.3.1. Chronic Toxicity Study (based on USEPA OCSPP 870.4100)

-

Objective: To determine the effects of long-term exposure to prometryn in the diet.

-

Test Species: Rat and Dog.

-

Duration: 2 years for both species.

-

General Procedure:

-

Groups of animals (e.g., 50 males and 50 females per group for rats) are fed diets containing different concentrations of prometryn. A control group receives the basal diet.

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are measured weekly.

-

Hematology, clinical chemistry, and urinalysis are performed at multiple intervals (e.g., 3, 6, 12, 18, and 24 months).

-

A complete necropsy and histopathological examination of a wide range of tissues and organs are performed at the end of the study.

-

-

Endpoints: The NOAEL and LOAEL are determined based on any treatment-related adverse effects on survival, clinical signs, body weight, food consumption, clinical pathology, and histopathology.

4.3.2. Two-Generation Reproduction Study (based on USEPA OCSPP 870.3800 / OECD 416)

-

Objective: To assess the effects of prometryn on reproductive performance and offspring development over two generations.

-

Test Species: Rat.

-

General Procedure:

-

The parental (P) generation is exposed to prometryn in the diet for a pre-mating period, during mating, gestation, and lactation.

-

The F1 offspring are exposed from conception through weaning and are then selected to become the parents of the F2 generation.

-

The F1 parents are exposed to prometryn throughout their growth, mating, gestation, and lactation of the F2 offspring.

-

-

Endpoints:

-

Parental: Mating and fertility indices, gestation length, clinical observations, and pathology.

-

Offspring: Viability, sex ratio, body weight, and developmental landmarks.

-

-

Data Analysis: The NOAELs for parental systemic toxicity, reproductive toxicity, and offspring toxicity are determined.

Logical Relationships of Prometryn's Effects in an Ecosystem

The introduction of prometryn into an ecosystem can have cascading effects across different trophic levels.

Conclusion

Prometryn exhibits a varied toxicological profile across non-target organisms. It is particularly toxic to aquatic primary producers due to its mode of action. While its acute toxicity to birds and mammals is low, chronic exposure can lead to adverse effects. The data and protocols presented in this guide provide a comprehensive resource for understanding and assessing the potential environmental risks associated with the use of prometryn. For a complete risk assessment, it is crucial to consider not only the direct toxic effects but also the potential for indirect and sublethal impacts on ecosystem structure and function.

References

Environmental Fate and Persistence of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as prometryn, is a selective triazine herbicide extensively used in agriculture to control annual grasses and broadleaf weeds in crops such as cotton and celery.[1][2] Its mode of action involves the inhibition of photosynthesis in susceptible plant species.[1][3] Due to its widespread application, a thorough understanding of its environmental fate and persistence is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the degradation, persistence, and metabolic pathways of prometryn in various environmental compartments.

Physicochemical Properties

Prometryn is a white, crystalline solid with the chemical formula C₁₀H₁₉N₅S.[2] It is characterized by low water solubility and is stable in neutral, slightly acidic, or slightly alkaline media.

Table 1: Physicochemical Properties of Prometryn

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉N₅S | [2] |

| Molecular Weight | 241.36 g/mol | |

| Water Solubility | 33 - 48 mg/L at 20-25°C | [4][5] |

| Vapor Pressure | 1.24 x 10⁻⁶ mm Hg at 25°C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.34 | [4] |

| Henry's Law Constant | 1.2 x 10⁻⁸ atm·m³/mol |

Environmental Fate and Persistence

The environmental persistence of prometryn is influenced by a combination of biotic and abiotic factors, with microbial degradation and photodegradation being the primary dissipation pathways.

Persistence in Soil

Prometryn is considered moderately persistent in soil, with a field half-life ranging from one to three months.[1] However, its persistence can be significantly longer under dry or cold conditions that are not conducive to microbial and chemical degradation.[1] Following repeated annual applications, prometryn activity can persist for 12 to 18 months.[1]

Table 2: Soil Half-Life of Prometryn

| Soil Type | Half-Life (t½) | Conditions | Reference |

| Field Soil | 1 - 3 months | Field conditions | [1] |

| Aerobic Soil | 150 days | Laboratory | |

| Anaerobic Soil | 360 days | Laboratory | |

| Clay Loam | 53.5 - 116.4 hours | Under UV light | [6] |

| Clay Loam | 1131.6 hours | Under xenon light | [6] |

| Clay Loam | 3138.7 hours | Dark conditions | [6] |

| Mollisol (San Antón series) | 2 - 43 days | Field study | [7] |

| Vertisol (Fraternidad series) | 2 - 43 days | Field study | [7] |

Persistence in Water

In the aquatic environment, prometryn is relatively stable to hydrolysis under normal environmental pH ranges.[1][4] However, it is susceptible to photodegradation. The hydrolysis half-life of prometryn has been reported to be 52, 78, and 80 days at pH 4, 6, and 8, respectively. In contrast, its aqueous photolysis half-life at pH 7 is approximately 30 days.[4] One study indicated a much longer half-life in water, exceeding 390 days, suggesting that degradation is highly dependent on specific conditions.[8]

Table 3: Aquatic Persistence of Prometryn

| Degradation Process | Half-Life (t½) | Conditions | Reference |

| Hydrolysis | 52 days | pH 4 | |

| Hydrolysis | 78 days | pH 6 | |

| Hydrolysis | 80 days | pH 8 | |

| Photolysis | 30 days | pH 7 | [4] |

| Overall Persistence | >390 days | Water | [8] |

Mobility and Adsorption

Prometryn exhibits weak to moderate adsorption to most soils, which suggests a potential for mobility.[1] However, its adsorption is stronger in soils with higher clay and organic matter content.[1] The organic carbon-water partitioning coefficient (Koc) for prometryn ranges from 39.4 to 3,473, indicating very high to slight mobility depending on the soil characteristics. Field leaching studies have shown that prometryn tends to remain in the top 12 inches of the soil.[1]

Table 4: Soil Adsorption Coefficient (Koc) of Prometryn

| Soil Type | Koc (L/kg) | Mobility Potential | Reference |

| Various Soils | 39.4 - 3,473 | Very high to slight | |

| Sandy Loam | 300 - 600 | Moderate | [4] |

| River Sediment | 200 - 1000 | Moderate | [4] |

Degradation Pathways

The breakdown of prometryn in the environment proceeds through several key pathways, primarily driven by microbial activity and light.

Biotic Degradation

Soil microorganisms play a significant role in the degradation of prometryn.[1] The primary microbial degradation pathway involves the oxidation of the methylthio group to form prometryn sulfoxide and subsequently prometryn sulfone. The sulfone metabolite can then be hydrolyzed to the corresponding hydroxy-prometryn.[2] Further degradation can occur through the dealkylation of the isopropylamino side chains. Several bacterial strains, including Pseudomonas sp. and Leucobacter sp., have been identified as capable of degrading prometryn.[4][9]

Caption: Microbial degradation pathway of prometryn in soil.

Abiotic Degradation

Photodegradation: Prometryn is susceptible to photodegradation in both soil and water.[6] The process involves hydroxylation, dealkylation, and dethiomethylation.[6] The half-life of prometryn under UV light on soil surfaces can be as short as 53.5 to 116.4 hours, which is significantly faster than in dark conditions.[6]

Caption: Major photodegradation pathways of prometryn.

Hydrolysis: As previously mentioned, hydrolysis of prometryn occurs slowly in acidic, neutral, and slightly alkaline waters.[1]

Experimental Protocols

Soil Degradation Study (Aerobic)

This protocol is adapted from methodologies described in regulatory guidelines and scientific literature.[4][10]

Objective: To determine the rate of aerobic degradation of prometryn in soil.

Materials:

-

Test soil, sieved (<2 mm) and characterized (pH, organic carbon content, texture).

-

Prometryn analytical standard.

-

Acetonitrile (HPLC grade).

-

Deionized water.

-

Incubation vessels.

-

Incubator set at a constant temperature (e.g., 20-25°C).

-

Analytical instrumentation (e.g., LC-MS/MS).

Procedure:

-

Soil Preparation: Weigh a known amount of soil into each incubation vessel.

-

Fortification: Prepare a stock solution of prometryn in a suitable solvent. Apply the solution to the soil to achieve the desired concentration, ensuring even distribution. Allow the solvent to evaporate.

-

Moisture Adjustment: Adjust the soil moisture to 40-60% of its maximum water holding capacity.

-

Incubation: Place the vessels in a dark incubator to prevent photodegradation. Ensure aerobic conditions by allowing for air exchange.

-

Sampling: Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Extract prometryn and its metabolites from the soil samples using an 80:20 (v/v) acetonitrile:water solution.[1][10] Shake vigorously and centrifuge to separate the soil particles.

-

Analysis: Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the concentrations of prometryn and its degradation products.[1]

Caption: Experimental workflow for a soil degradation study.

Aqueous Photolysis Study

This protocol is based on OECD Guideline 316 and published studies.[11][12][13]

Objective: To determine the rate of photodegradation of prometryn in water.

Materials:

-

Prometryn analytical standard.

-

Sterile, buffered, air-saturated water (pH 5, 7, and 9).

-

Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp).

-

Quartz or borosilicate glass reaction vessels.

-

Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS).

Procedure:

-

Solution Preparation: Prepare solutions of prometryn in the sterile buffered water at a known concentration in the reaction vessels.

-

Irradiation: Place the vessels in the photoreactor and expose them to the light source at a constant temperature.

-

Dark Control: Prepare identical samples and keep them in the dark at the same temperature to measure hydrolysis and other non-photolytic degradation.

-

Sampling: Collect samples from both irradiated and dark control vessels at appropriate time intervals.

-

Analysis: Directly analyze the water samples using HPLC-UV or LC-MS/MS to determine the concentration of prometryn.

Caption: Experimental workflow for an aqueous photolysis study.

Conclusion

The environmental fate of prometryn is governed by a complex interplay of biotic and abiotic processes. It exhibits moderate persistence in soil, with microbial degradation being a key factor in its dissipation. In water, photodegradation is the more significant degradation pathway compared to hydrolysis. The primary degradation products result from oxidation of the methylthio group, hydrolysis, and dealkylation of the side chains. Understanding these degradation pathways and the factors that influence them is essential for predicting the environmental behavior of prometryn and for developing strategies to mitigate any potential adverse ecological effects. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental fate of this widely used herbicide.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Degradation of prometryn in Ruditapes philippinarum using ozonation: Influencing factors, degradation mechanism, pathway and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ccqc.org [ccqc.org]

- 6. researchgate.net [researchgate.net]

- 7. Field dissipation of prometryn, oxyfluorfen and imazethapyr in Mollisol and Vertisol soils | The Journal of Agriculture of the University of Puerto Rico [revistas.upr.edu]

- 8. Identification of prometon, deisopropylprometon, and hydroxyprometon in groundwater by high resolution liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced degradation of prometryn and other s-triazine herbicides in pure cultures and wastewater by polyvinyl alcohol-sodium alginate immobilized Leucobacter sp. JW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. oecd.org [oecd.org]

- 12. Heterogeneous photocatalytic degradation of prometryn in aqueous solutions under UV-Vis irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genesis and Advancement of Triazine Herbicides: A Technical Guide Focused on Prometryn

For Researchers, Scientists, and Drug Development Professionals

The triazine class of herbicides represents a significant milestone in the history of chemical weed management, fundamentally reshaping agricultural practices since the mid-20th century. This technical guide provides a comprehensive exploration of the historical development, mechanism of action, physicochemical properties, and key experimental methodologies related to these vital compounds, with a particular focus on Prometryn.

A Historical Overview: The Rise of Triazine Herbicides

The journey of triazine herbicides began in the 1950s at J.R. Geigy Ltd. in Switzerland, with the discovery of the herbicidal properties of chlorazine in 1952.[1] This initial finding paved the way for the development of more potent and selective derivatives. A major breakthrough occurred in 1956 with the synthesis of simazine, which demonstrated high herbicidal activity and was subsequently commercialized.[1] This was closely followed by the introduction of atrazine in 1958, a compound that would become one of the most widely used herbicides globally.[1] The primary development of s-triazine herbicides largely took place between the 1950s and 1970s.[2]

Prometryn, a methylthio-s-triazine, was introduced as a selective herbicide for controlling annual grasses and broadleaf weeds in various crops, most notably cotton and celery.[2][3] Unlike the chloro-s-triazines, the methylthio group in Prometryn influences its selectivity and physicochemical properties.

Logical Progression of Triazine Herbicide Development

Caption: Key milestones in the historical development of triazine herbicides.

Physicochemical and Toxicological Properties of Prometryn and Other Key Triazines

The efficacy, environmental fate, and toxicological profile of triazine herbicides are dictated by their physicochemical properties. A comparative summary of key parameters for Prometryn and other notable triazines is presented below.

| Property | Prometryn | Atrazine | Simazine |

| Chemical Formula | C₁₀H₁₉N₅S | C₈H₁₄ClN₅ | C₇H₁₂ClN₅ |

| Molecular Weight ( g/mol ) | 241.36 | 215.68 | 201.66 |

| Water Solubility (mg/L at 20-25°C) | 48[2] | 33 | 5 |

| Vapor Pressure (mPa at 20°C) | 0.13 | 0.039 | 0.008 |

| Soil Half-life | 30-90 days[4] | 42-231 days[5] | 29-49 days (in river/sea water)[6] |

| Oral LD₅₀ (rat, mg/kg) | 3750-5235[4] | 1869-3090 | >5000 |

| 96-hour LC₅₀ (Rainbow Trout, mg/L) | 2.5-2.9[4] | 4.5-11 | 5.5 |

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for triazine herbicides is the inhibition of photosynthesis at the Photosystem II (PSII) complex, located within the thylakoid membranes of chloroplasts.[7] These herbicides bind to the D1 protein (also known as the herbicide-binding protein) of the PSII reaction center.[7] This binding event blocks the electron transport chain by competing with plastoquinone (PQ) for its binding site.[8] The interruption of electron flow leads to a cascade of downstream effects, including the production of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.[8]

Signaling Pathway of Triazine Herbicide Action

Caption: Inhibition of the photosynthetic electron transport chain by triazine herbicides.

Efficacy and Application of Prometryn

Prometryn is effective for the control of a wide range of annual broadleaf and grassy weeds. Its application rates and efficacy can vary depending on the crop, weed species, and environmental conditions.

| Crop | Target Weeds | Application Rate (kg a.i./ha) | Weed Control Efficacy (%) | Reference |

| Cotton | Pigweed, Lambsquarters | 1.5 - 2.5 | Up to 85% | [9] |

| Cotton | Solanum nigrum, Chenopodium album | 0.9 | 61.11% | [10] |

| Celery | Annual grasses and broadleaf weeds | 1.0 - 2.0 | Not specified | |

| Peanut | Annual weeds | 0.15 - 0.2 (in formulation) | Effective control | [11] |

Detailed Experimental Protocols

Herbicide Residue Analysis in Soil by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the extraction and analysis of triazine herbicides from soil samples.

1. Sample Preparation:

-

Air-dry soil samples at room temperature.

-

Pulverize the soil and pass it through a 250-µm sieve.

2. Extraction:

-

Accurately weigh 20.0 g of the prepared soil sample into a 100 mL centrifuge tube.

-

Add 20.0 mL of an extraction solvent (e.g., water containing 1% methanol or 80:20 acetonitrile:water).[12][13]

-

Sonicate the mixture in an ultrasonic bath at 25 ± 2°C for 30 minutes.[12]

-

Centrifuge the extracts at approximately 1000 rpm for 5 minutes to obtain a clear supernatant.[13]

3. Dispersive Liquid-Liquid Microextraction (DLLME) - Optional Clean-up/Concentration Step:

-

Take a 5.0 mL aliquot of the supernatant.

-

Add a dispersive solvent (e.g., 1.0 mL acetonitrile) and an extraction solvent (e.g., 100 µL chloroform).

-

Vigorously mix to form a cloudy solution.

-

Centrifuge to separate the phases and collect the sedimented phase containing the analytes.

4. LC-MS Analysis:

-

Reconstitute the final extract in a suitable solvent (e.g., methanol).

-

Inject an aliquot into an HPLC system coupled with a mass spectrometer (e.g., LC-MS/MS).

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution program with a mobile phase consisting of water (with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Set the mass spectrometer to operate in a suitable ionization mode (e.g., electrospray ionization - ESI) and use multiple reaction monitoring (MRM) for quantification of the target triazine herbicides.

Experimental Workflow for Herbicide Residue Analysis

Caption: A generalized workflow for the analysis of herbicide residues in soil samples.

Chlorophyll Fluorescence Assay for Determining Photosystem II Inhibition

This non-destructive technique provides a rapid assessment of the impact of PSII-inhibiting herbicides on plant photosynthetic efficiency.

1. Plant Material and Treatment:

-

Grow susceptible and, if available, resistant plant biotypes under controlled environmental conditions.

-

Apply the triazine herbicide (e.g., Prometryn) at various concentrations to the plants, either as a foliar spray or through the soil.

2. Dark Adaptation:

-

Before measurement, dark-adapt the leaves for a minimum of 30 minutes to ensure all PSII reaction centers are open.[5]

3. Fluorescence Measurement:

-

Use a portable fluorometer (e.g., a Handy-PEA).

-